molecular formula C26H23N7O3 B2563140 2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251572-84-5

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2563140
CAS No.: 1251572-84-5
M. Wt: 481.516
InChI Key: AZUINLQFQJTSJA-UHFFFAOYSA-N
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Description

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazolopyridine core, a phenylpiperazine moiety, and an oxadiazole ring. These structural features contribute to its diverse chemical reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridine ring.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions, often using phenylpiperazine and a suitable leaving group.

    Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other leaving groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with potentially different biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of neurotransmitter receptors and ion channels in the brain, which can influence neuronal excitability and synaptic transmission . This modulation may contribute to its observed anticonvulsant properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one stands out due to its unique combination of structural features, which contribute to its diverse chemical reactivity and potential therapeutic benefits. Its triazolopyridine core, in particular, distinguishes it from other similar compounds and may offer distinct advantages in terms of biological activity and stability.

Properties

IUPAC Name

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N7O3/c34-22(31-16-14-30(15-17-31)20-10-5-2-6-11-20)18-33-26(35)32-13-7-12-21(24(32)28-33)25-27-23(29-36-25)19-8-3-1-4-9-19/h1-13H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUINLQFQJTSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)N4C=CC=C(C4=N3)C5=NC(=NO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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